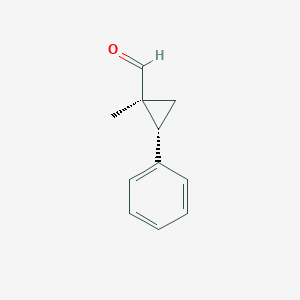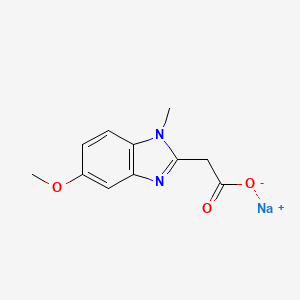
(1S)-1-Methyl-2beta-phenylcyclopropane-1alpha-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative can then be oxidized to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 1-methyl-2-phenylcyclopropane-1-carboxylic acid.
Reduction: 1-methyl-2-phenylcyclopropane-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- (1R,2S)-1-methyl-2-phenylcyclopropane-1-methanol
- (1R,2S)-1-methyl-2-phenylcyclopropane-1-sulfonyl chloride
Uniqueness
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an aldehyde functional group. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
PHEQDTOMKNXMHJ-GHMZBOCLSA-N |
SMILES isomérique |
C[C@@]1(C[C@@H]1C2=CC=CC=C2)C=O |
SMILES canonique |
CC1(CC1C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)


![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)



![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
